REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:8][O:9][C:10]=1[CH3:11])=[O:5])[CH3:2].[Br:18]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:8][O:9][C:10]=1[CH2:11][Br:18])=[O:5])[CH3:2]
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Name
|
|
Quantity
|
5.02 g
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Type
|
reactant
|
Smiles
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C(C)OC(=O)C=1C(=NOC1C)C1=CC=CC=C1
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Name
|
|
Quantity
|
4.06 g
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Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
80 mL
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
263 mg
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Type
|
catalyst
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Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
was refluxed for 20 h before it
|
Duration
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20 h
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Type
|
CUSTOM
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Details
|
partitioned between dichloromethane and water
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Type
|
WASH
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Details
|
The organic layer was washed with saturated aqueous sodium bicarbonate solution, and brine before it
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Type
|
DRY_WITH_MATERIAL
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Details
|
was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=NOC1CBr)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 102372% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |